REACTION_CXSMILES
|
I[C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6](=[O:11])[C:5]=2[S:4][CH:3]=1.[CH3:12]B(O)O.C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCO.O.C(COC)OC>[CH3:12][C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6](=[O:11])[C:5]=2[S:4][CH:3]=1 |f:2.3.4,5.6,7.8,9.10,^1:44,46,65,84|
|
Name
|
|
Quantity
|
3.57 mmol
|
Type
|
reactant
|
Smiles
|
IC1=CSC=2C(OCCC21)=O
|
Name
|
|
Quantity
|
428 mg
|
Type
|
reactant
|
Smiles
|
CB(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
339 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
210 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Bubble dry argon gas through the reaction mixture for 10-15 min
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
to remove oxygen
|
Type
|
CUSTOM
|
Details
|
microwave irradiation to 130° C. for 45 min
|
Duration
|
45 min
|
Type
|
WASH
|
Details
|
wash with hexanes (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with brine (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
Wash the combined extracts with brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
Dry the organic portion
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC=2C(OCCC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |